molecular formula C19H17N3O3 B12174843 N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12174843
M. Wt: 335.4 g/mol
InChI Key: WTNCBLZHWSRKKN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core. Key structural attributes include:

  • Substituents: 6-Cyclopropyl: Enhances lipophilicity and may influence steric interactions in biological targets. 3-Methyl: A small alkyl group that could stabilize the oxazole ring conformation.

Properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H17N3O3/c1-10-17-15(9-16(13-3-4-13)21-19(17)25-22-10)18(24)20-14-7-5-12(6-8-14)11(2)23/h5-9,13H,3-4H2,1-2H3,(H,20,24)

InChI Key

WTNCBLZHWSRKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the annulation of a pyridine ring to 4-aminoisoxazoles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of high-yielding cyclization reactions and scalable reaction conditions, are likely employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Notable Features Reference
N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) 6-cyclopropyl, 3-methyl, 4-acetylphenyl C₂₂H₂₂N₃O₃ (calc.) High lipophilicity due to cyclopropyl; acetylphenyl may enhance metabolic stability.
N-(4-fluoro-2-methylphenyl)-6-(2-furyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 6-furyl, 4-fluoro-2-methylphenyl C₂₂H₁₈FN₃O₃ Fluorine atom increases electronegativity; furyl group may alter π-π stacking interactions.
N-(4-carbamoylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 4-carbamoylphenyl (CONH₂) C₂₁H₂₁N₄O₃ Carbamoyl group increases hydrophilicity compared to acetylphenyl.
Methyl 5-(anilino(oxo)acetyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate 4-methoxyphenyl, esterified carboxylate C₂₆H₂₂N₃O₆ Methoxy group enhances solubility; ester may act as a prodrug.
6-Methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid 3-trimethylpyrazole, free carboxylic acid C₁₄H₁₄N₄O₃ Acidic group improves water solubility; pyrazole may modulate target selectivity.

Key Differences and Implications

Lipophilicity: The cyclopropyl group in the target compound increases lipophilicity compared to the furyl substituent in , which is more polar due to the oxygen atom in the furan ring.

Electronic Effects :

  • The 4-fluoro substituent in introduces electron-withdrawing effects, which could enhance binding affinity to electron-rich biological targets.
  • The methoxy group in is electron-donating, possibly altering resonance properties of the aryl ring.

Metabolic Stability :

  • The acetyl group in the target compound may resist oxidative metabolism better than ester-containing analogues like , which are prone to hydrolysis.

Synthetic Accessibility :

  • Cyclopropyl groups often require specialized synthetic routes (e.g., cyclopropanation), whereas furyl or methoxy groups are more straightforward to introduce .

Biological Activity

N-(4-acetylphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 950025-48-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

PropertyValue
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
IUPAC NameThis compound

Research indicates that compounds within the oxazole class can exhibit significant antitumor activity . The proposed mechanisms include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for halting the proliferation of cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the mitochondrial pathway, leading to cell death in cancerous cells.
  • Microtubule Disruption : The compound appears to inhibit tubulin polymerization, which is vital for mitotic spindle formation during cell division. This action can lead to the disruption of normal cellular processes in rapidly dividing cells.

Biological Activity Data

In vitro studies have shown that this compound exhibits potent growth inhibition against various cancer cell lines. Below are some key findings from relevant studies:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)< 1.0Induces apoptosis and cell cycle arrest
MCF7 (Breast Cancer)< 0.5Microtubule destabilization
HeLa (Cervical Cancer)< 0.8Mitochondrial pathway activation

Case Studies

  • Antitumor Efficacy in Preclinical Models : In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to reduce tumor volume and induce apoptosis in tumor cells.
  • Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR study indicated that modifications on the acetophenone moiety significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring enhanced potency against certain cancer types while maintaining selectivity towards non-cancerous cells.

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